Mal-amido-PEG4-TFP ester

Bioconjugation PEGylation Hydrolysis stability

Select this precise, single-molecular-weight dPEG® linker over polydisperse PEG alternatives. Its TFP ester delivers markedly extended aqueous stability—outperforming NHS esters prone to rapid hydrolysis—ensuring efficient amine conjugation with reduced competing hydrolysis. The PEG4 spacer (24.1 Å) occupies the functional sweet spot: long enough to enable ternary complex formation in PROTACs and reduce nonspecific clearance in ADCs, yet avoids the PK liabilities of longer PEG8/PEG12 chains. Eliminate batch-to-batch conjugate variability with Đ=1.0 architecture for unambiguous mass spec and HPLC characterization.

Molecular Formula C24H28F4N2O9
Molecular Weight 564.5 g/mol
Cat. No. B608813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG4-TFP ester
SynonymsMal-amido-PEG4-TFP ester
Molecular FormulaC24H28F4N2O9
Molecular Weight564.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31)
InChIKeyLKZRDWRFDOPKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG4-TFP Ester Procurement Guide: CAS 1807540-84-6 Specifications, Purity Standards, and Storage Requirements


Mal-amido-PEG4-TFP ester (CAS: 1807540-84-6, MW: 564.48 g/mol) is a heterobifunctional crosslinking reagent belonging to the discrete polyethylene glycol (dPEG®) linker class . It contains a maleimide group for thiol-specific conjugation (optimal pH 6.5–7.5) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for amine-reactive coupling (optimal pH 7.5–8.0), separated by a precise PEG4 spacer arm of 22 atoms (24.1 Å) . The compound is supplied as a colorless to light yellow viscous liquid or solid with commercial purity specifications ranging from ≥95% to 99.59%, and must be stored at -20°C under inert atmosphere with protection from moisture .

Why Generic NHS-Ester or Alternative PEG-Length Crosslinkers Cannot Substitute for Mal-amido-PEG4-TFP Ester


Crosslinkers within the heterobifunctional thiol-to-amine class are not interchangeable. The TFP ester moiety confers hydrolysis resistance that NHS esters lack—NHS esters hydrolyze rapidly in aqueous buffer with half-lives of minutes to hours depending on pH, whereas TFP esters demonstrate markedly extended aqueous stability [1]. Furthermore, the discrete PEG4 spacer length is not arbitrary: systematic studies demonstrate that PEG4 occupies a functional window distinct from PEG2 (too short for efficient ternary complex formation in PROTACs) and PEG8/PEG12 (which alter pharmacokinetic profiles and aggregation behavior in ADCs) [2][3]. Substituting a polydisperse PEG alternative introduces batch-to-batch variability in conjugate characterization and reproducibility, whereas discrete dPEG® technology ensures single-molecular-weight precision .

Quantitative Differentiation Evidence: Mal-amido-PEG4-TFP Ester vs. NHS Ester and PEG Length Alternatives


Hydrolytic Stability: TFP Ester vs. NHS Ester in Aqueous Bioconjugation Conditions

The TFP ester moiety in Mal-amido-PEG4-TFP ester demonstrates superior hydrolytic stability compared to the industry-standard NHS ester. A 2017 systematic study by Wang et al. on fluorophenyl ester performance concluded that 'with regards to PEGylation, the TFP ester performed better than NHS ester' . In-house research at Quanta BioDesign further confirmed this superior stability profile across aqueous buffer conditions [1]. The optimal reaction pH for TFP esters (7.5–8.0) is slightly higher than for NHS esters (7.0–7.5), yet the enhanced stability permits longer reaction windows and reduced reagent waste from competing hydrolysis .

Bioconjugation PEGylation Hydrolysis stability

Amine Reactivity: TFP Ester vs. NHS Ester Kinetic Comparison

Beyond stability advantages, TFP esters exhibit higher intrinsic reactivity toward free amines than NHS esters within their respective optimal pH ranges . At pH 7.5–8.0, TFP esters are reported to be more reactive toward amines than NHS esters are within their optimal pH 7.0–7.5 range . Critically, the amide bond formed is chemically identical to that produced by NHS or sulfo-NHS esters, ensuring downstream conjugate compatibility while delivering superior conjugation efficiency .

Amine conjugation Reaction kinetics Crosslinking efficiency

Discrete PEG4 Spacer: Pharmacokinetic Differentiation from PEG0, PEG8, and PEG12 in ADC Applications

The PEG4 spacer length represents a specific functional choice with distinct pharmacokinetic consequences. A comprehensive toxicology study in Sprague-Dawley rats evaluated non-targeted MMAE ADCs with PEG0 (no PEG), PEG4, PEG8, and PEG12 linkers [1]. Dosing the non-PEGylated ADC exhibited rapid nonspecific cellular uptake, leading to ADC catabolism and rapid payload release with peak tissue concentrations within the first day. Introduction of a PEG chain of four, eight, or twelve units resulted in increasingly slower uptake and decreases in peak payload concentrations in all tissues [1]. In parallel pharmacokinetic studies with DAR8-ADCs, PEG8 and PEG12 showed better PK profiles than PEG4 and non-PEGylated DAR4-ADCs, while PEG4 provided intermediate PK improvement [2]. Additionally, HIC analysis confirmed that increasing PEG chain length from PEG4 to PEG8 to PEG12 led to progressive decreases in overall conjugate hydrophobicity and reduced aggregation [2].

ADC development Pharmacokinetics PEGylation Drug-linker design

PROTAC Linker Length Optimization: PEG4 vs. PEG2 and PEG3 in ERα Degradation Activity

In PROTAC development, linker length is a critical determinant of degradation efficiency. A systematic study of ERα-targeting PROTACs compared PEG2, PEG3, and PEG4 linker variants [1]. While all three variants bound ERα with similar affinity (IC50 = 30–50 nM), degradation activity differed significantly. The PEG3 variant (LCL-ER(dec)) demonstrated the highest degradation activity, with PEG4 showing distinct activity from PEG2 [1]. Industry analysis confirms that PEG4, PEG6, and PEG8 have become empirical standards in PROTAC design because they span the conformational space needed to bridge E3 ligase and target protein binding pockets—typically >3 nm apart in the ternary complex—while PEG2 is generally too short for productive ubiquitination [2].

PROTAC Targeted protein degradation Linker optimization Ternary complex

Discrete vs. Polydisperse PEG: Analytical Reproducibility and Characterization Precision

Mal-amido-PEG4-TFP ester is manufactured as a discrete, single-molecular-weight compound (dPEG®) rather than a polydisperse PEG mixture . Conventional polydisperse PEG reagents contain a Poisson distribution of chain lengths with dispersity (Đ) > 1, resulting in complex mixtures that complicate conjugate analysis and introduce batch-to-batch variability [1]. In contrast, dPEG® products provide precise spatial control with defined atom count (22 atoms) and exact end-to-end distance (24.1 Å) . This discrete nature ensures that conjugates formed are homogeneous and analytically tractable, whereas polydisperse alternatives yield heterogeneous conjugate populations requiring complex deconvolution [1].

dPEG Monodisperse PEG Analytical characterization Batch consistency

Validated Application Scenarios for Mal-amido-PEG4-TFP Ester Based on Comparative Performance Evidence


Antibody-Drug Conjugate (ADC) Linker Development Requiring Balanced Hydrophilicity and PK Profile

Mal-amido-PEG4-TFP ester serves as a strategic ADC linker component when intermediate PEG length is desired. Evidence demonstrates that PEG4 provides meaningful reduction in nonspecific clearance and peak tissue payload concentration compared to non-PEGylated ADCs, while avoiding the more pronounced PK alterations of PEG8/PEG12 linkers [1]. The TFP ester's superior hydrolytic stability ensures efficient amine conjugation to antibody lysine residues with reduced competing hydrolysis relative to NHS esters [2]. This combination enables DAR (drug-to-antibody ratio) optimization with predictable conjugate characterization due to discrete PEG architecture .

PROTAC Synthesis and Ternary Complex Optimization Campaigns

For PROTAC development, Mal-amido-PEG4-TFP ester provides a validated PEG4 linker length within the empirically established 'gold standard' range (PEG4/PEG6/PEG8) for productive ternary complex formation [1]. Comparative linker-length studies confirm that PEG4 yields distinct degradation activity from PEG2, with PEG4 spanning the >3 nm inter-pocket distances typical of E3 ligase-target protein interfaces [2]. The orthogonal maleimide (thiol-reactive) and TFP ester (amine-reactive) functionalities enable modular PROTAC assembly, allowing independent optimization of E3 ligase ligand and target protein ligand attachment points.

Protein-Peptide Conjugation for Nanoparticle Surface Functionalization

The TFP ester moiety's enhanced aqueous stability compared to NHS esters [1] makes Mal-amido-PEG4-TFP ester particularly suitable for surface functionalization workflows where extended reaction times in aqueous buffers are required. The PEG4 spacer's 22-atom (24.1 Å) length provides sufficient flexibility to reduce steric hindrance during conjugation while maintaining precise spatial control for oriented immobilization [2]. Applications include antibody tethering to AFM probes and coating of nanoparticle surfaces where conjugate aggregation from hydrophobic crosslinkers must be avoided .

Bioconjugate Optimization Requiring Batch-to-Batch Analytical Reproducibility

In regulated research environments or publication-bound studies where conjugate characterization data must withstand peer review, Mal-amido-PEG4-TFP ester's discrete dPEG® architecture eliminates the analytical complexity introduced by polydisperse PEG alternatives [1]. The single-molecular-weight nature (Đ = 1.0) enables precise mass spectrometry and HPLC characterization of conjugates without the peak broadening and heterogeneity inherent to polydisperse reagents [2]. This translates to reduced analytical method development time and higher confidence in conjugate identity and purity specifications.

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